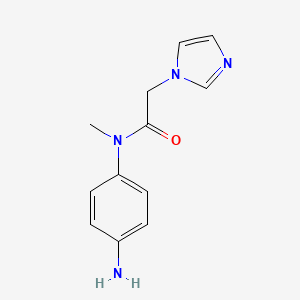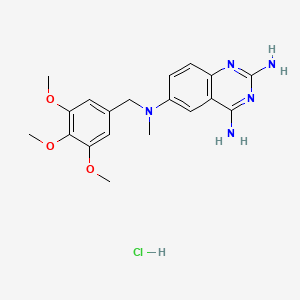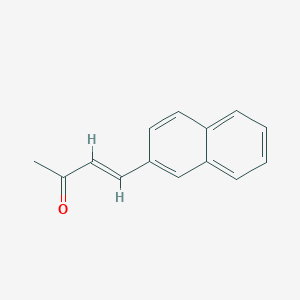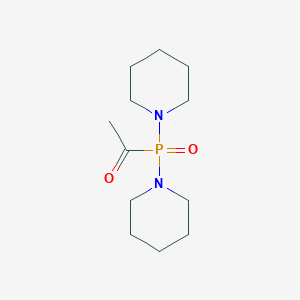
Piperidine, 1,1'-(acetylphosphinylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1,1’-(acetylphosphinylidene)bis- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound 1,1’-(acetylphosphinylidene)bis- is characterized by the presence of an acetylphosphinylidene group, which adds unique properties to the piperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,1’-(acetylphosphinylidene)bis- typically involves the reaction of piperidine with acetylphosphinylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Acetylphosphinylidene Chloride: This intermediate is prepared by reacting acetyl chloride with phosphorus trichloride.
Reaction with Piperidine: The acetylphosphinylidene chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of piperidine, 1,1’-(acetylphosphinylidene)bis- can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1,1’-(acetylphosphinylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylphosphinylidene group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphosphinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, phosphine oxides, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperidine, 1,1’-(acetylphosphinylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of piperidine, 1,1’-(acetylphosphinylidene)bis- involves its interaction with specific molecular targets. The acetylphosphinylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A ketone derivative of piperidine.
Uniqueness
Piperidine, 1,1’-(acetylphosphinylidene)bis- is unique due to the presence of the acetylphosphinylidene group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
652975-41-2 |
|---|---|
Fórmula molecular |
C12H23N2O2P |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
1-di(piperidin-1-yl)phosphorylethanone |
InChI |
InChI=1S/C12H23N2O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H2,1H3 |
Clave InChI |
JRYFENUQAJXJTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)P(=O)(N1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
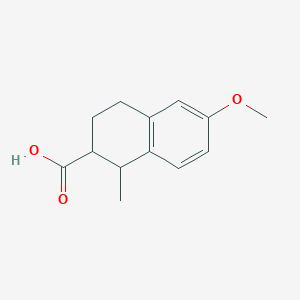

![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
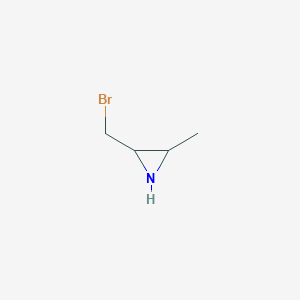
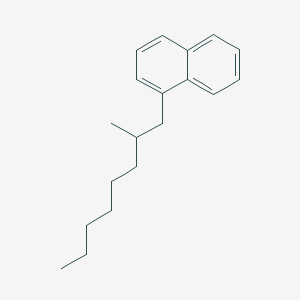
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
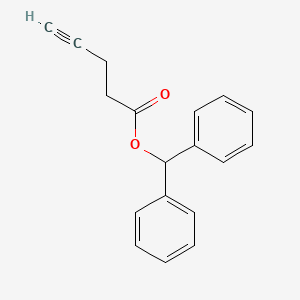
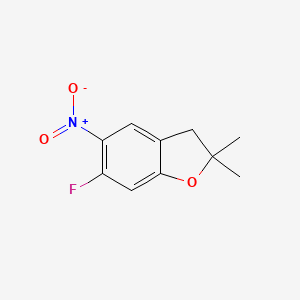
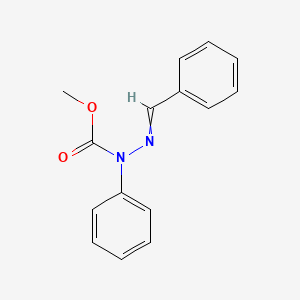
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
